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molecular formula C9H12O B151403 3,4-Dimethylbenzyl alcohol CAS No. 6966-10-5

3,4-Dimethylbenzyl alcohol

Cat. No. B151403
M. Wt: 136.19 g/mol
InChI Key: OKGZCXPDJKKZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06476264B2

Procedure details

A solution, cooled to 0° C., of 6.81 g of 3,4-dimethylbenzyl alcohol and 11.62 ml of N,N,N′,N′-tetramethyl-ethylenediamine in 150 ml of pentane was treated with 62.5 ml of n-butyllithium solution (1.6M in hexane). The reaction mixture was boiled at reflux for 11 hrs. Then, 12.69 g of iodine in 50 ml of THF were added dropwise at −30° C. The mixture was stirred for 15 min. at −30° C. and then left to warm to room temperature. The reaction mixture was added to 100 ml of 10% sulphuric acid. The crude product was isolated by extraction and purified by chromatography on silica gel. There were obtained 2.95 g of (2-iodo-4,5-dimethyl-phenyl)-methanol as a light yellow solid.
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
11.62 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
62.5 mL
Type
reactant
Reaction Step Two
Quantity
12.69 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH3:10])[CH2:5][OH:6].CN(C)CCN(C)C.C([Li])CCC.[I:24]I.S(=O)(=O)(O)O>CCCCC.C1COCC1>[I:24][C:7]1[CH:8]=[C:9]([CH3:10])[C:2]([CH3:1])=[CH:3][C:4]=1[CH2:5][OH:6]

Inputs

Step One
Name
Quantity
6.81 g
Type
reactant
Smiles
CC=1C=C(CO)C=CC1C
Name
Quantity
11.62 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
150 mL
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
62.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
12.69 g
Type
reactant
Smiles
II
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min. at −30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 11 hrs
Duration
11 h
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The crude product was isolated by extraction
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
IC1=C(C=C(C(=C1)C)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: CALCULATEDPERCENTYIELD 22.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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